In-Depth Technical Guide: Chemical Properties and Synthetic Workflows of 5-Fluoro-3-(2-nitroethenyl)-1H-indole
In-Depth Technical Guide: Chemical Properties and Synthetic Workflows of 5-Fluoro-3-(2-nitroethenyl)-1H-indole
Executive Summary
5-Fluoro-3-(2-nitroethenyl)-1H-indole is a highly versatile fluorinated indole derivative characterized by its reactive nitrovinyl moiety. It serves as a critical intermediate in the synthesis of 5-fluorotryptamine and various novel serotonergic agents (1). This technical guide details the physicochemical properties, mechanistic synthetic pathways, and downstream pharmacological applications of this compound, providing researchers with field-proven, self-validating protocols.
Physicochemical Profiling
The unique reactivity of 5-fluoro-3-(2-nitroethenyl)-1H-indole stems from the electron-withdrawing nature of both the C5-fluoro substitution and the C3-nitrovinyl group. The conjugated nitroalkene system makes it an excellent Michael acceptor and a prime candidate for reduction ().
| Property | Value |
| Chemical Name | 5-Fluoro-3-(2-nitroethenyl)-1H-indole |
| Synonyms | 5-Fluoro-3-(2-nitrovinyl)indole |
| CAS Number | 208645-53-8 |
| Molecular Formula | C10H7FN2O2 |
| Molecular Weight | 206.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Structural Features | Indole core, C5-fluoro group, C3-nitrovinyl group |
Mechanistic Synthesis Pathways
The synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole is typically achieved via a two-step sequence starting from 5-fluoroindole.
Step 1: Vilsmeier-Haack Formylation
The first step involves the site-selective formylation of 5-fluoroindole at the C3 position. N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich indole ring attacks this reagent (2). We maintain the temperature at 0°C during reagent formation because the reaction is highly exothermic; thermal control prevents the decomposition of the chloroiminium intermediate. Subsequent aqueous hydrolysis yields 5-fluoroindole-3-carboxaldehyde (3).
Step 2: Henry (Nitroaldol) Condensation
The purified aldehyde is then subjected to a Henry reaction with nitromethane. Ammonium acetate (NH₄OAc) is employed as an amphoteric catalyst: the acetate anion deprotonates nitromethane to form the reactive nitronate nucleophile, while the ammonium cation protonates the aldehyde carbonyl, enhancing its electrophilicity. The intermediate nitroaldol undergoes spontaneous E1cB dehydration, driven by the thermodynamic stability of the extended conjugated pi-system, yielding the (E)-nitroalkene (4).
Fig 1. Step-by-step synthetic workflow of 5-fluoro-3-(2-nitroethenyl)-1H-indole.
Protocol 1: Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole
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Reagent Preparation: Dissolve 5-fluoroindole-3-carboxaldehyde (1.0 eq) in an excess of nitromethane (which acts as both the reactant and the solvent).
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Catalyst Addition: Add ammonium acetate (0.3 to 0.5 eq). Causality: Sub-stoichiometric NH₄OAc is sufficient to establish the catalytic cycle without causing unwanted side reactions or necessitating complex downstream purification.
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Reflux & Monitoring: Heat the mixture to reflux (approx. 100°C) for 2-4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc system. The disappearance of the aldehyde spot and the emergence of a bright yellow, lower-Rf spot confirms the formation of the conjugated nitroalkene.
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Workup: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, pour the mixture into crushed ice. Self-Validation: The formation of a bright yellow to orange precipitate is a direct visual confirmation of the highly conjugated (E)-nitrovinyl system.
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Isolation: Filter the solid under vacuum, wash with cold water and a small amount of cold ethanol, and dry under a vacuum to yield the pure compound.
Downstream Applications: Tryptamine Derivatization
The primary utility of 5-fluoro-3-(2-nitroethenyl)-1H-indole lies in its reduction to 5-fluorotryptamine (5-FT), a critical building block for neuropharmacological agents.
Simultaneous Reduction Mechanism
Lithium aluminum hydride (LiAlH₄) is utilized to simultaneously reduce both the conjugated alkene and the nitro group. The reduction of the nitro group to a primary amine proceeds via nitroso and hydroxylamine intermediates, while the alkene is reduced via hydride delivery. Anhydrous tetrahydrofuran (THF) is strictly required because LiAlH₄ reacts violently with protic solvents.
Fig 2. Transformation of nitrovinyl indole to 5-fluorotryptamine and its bio-applications.
Protocol 2: LAH Reduction to 5-Fluorotryptamine
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System Preparation: Flame-dry a multineck flask and purge with Argon. Causality: Strict anhydrous and anaerobic conditions prevent the explosive quenching of LiAlH₄ by atmospheric moisture and ensure maximum hydride transfer efficiency.
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Hydride Suspension: Suspend LiAlH₄ (4.0-5.0 eq) in anhydrous THF at 0°C.
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Substrate Addition: Dissolve 5-fluoro-3-(2-nitroethenyl)-1H-indole in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: Dropwise addition controls the highly exothermic reduction process and prevents solvent boil-over.
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Reflux: Gradually warm the mixture to room temperature, then reflux for 4-6 hours.
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Fieser Workup (Self-Validating): Cool to 0°C. For every
grams of LiAlH₄ used, carefully add mL of water, followed by mL of 15% NaOH, and finally mL of water. Self-Validation: The formation of a granular, easily filterable white precipitate (lithium aluminate salts) confirms the successful and safe quenching of the hydride. If the precipitate is gummy, the quenching is incomplete. -
Isolation: Filter the salts through a Celite pad, concentrate the filtrate, and purify via column chromatography to isolate 5-fluorotryptamine.
Pharmacological Significance & Advanced Applications
The resulting 5-fluorotryptamine is a highly valuable building block. The fluorine atom at the C5 position mimics the hydroxyl group of serotonin (5-hydroxytryptamine, 5-HT), allowing these derivatives to act as potent 5-HT receptor agonists. Furthermore, 5-fluorotryptamine is extensively used in mutasynthesis to produce unnatural, fluorinated monoterpene indole alkaloids in plant cultures (5), opening new avenues for neurological and psychiatric drug development.
References
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CymitQuimica. "5-Fluoro-3-(2-nitrovinyl)-1H-indole Chemical Properties." CymitQuimica Catalog.
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Chem-Impex. "5-Fluoro-3-(2-nitrovinyl)indole - Pharmaceutical Development and Applications." Chem-Impex International. 1
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BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." BenchChem Protocols. 3
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Master Organic Chemistry. "Vilsmeier-Haack Reaction Mechanism." Master Organic Chemistry. 2
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NIH / PMC. "Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines." National Institutes of Health. 4
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PNAS. "Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture." Proceedings of the National Academy of Sciences. 5
